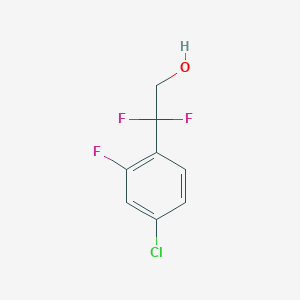![molecular formula C9H14O3 B12305565 Methyl rac-(1r,5r)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B12305565.png)
Methyl rac-(1r,5r)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl rac-(1r,5r)-6-hydroxybicyclo[320]heptane-3-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its bicyclo[320]heptane core, which is functionalized with a hydroxy group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl rac-(1r,5r)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate typically involves the following steps:
Cyclization Reaction: The formation of the bicyclo[3.2.0]heptane core is achieved through a cyclization reaction, often starting from a suitable diene and a dienophile.
Functional Group Introduction: The hydroxy group and carboxylate ester are introduced through subsequent functionalization reactions. This may involve hydroxylation and esterification steps under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl rac-(1r,5r)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carboxylate ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Methyl rac-(1r,5r)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Methyl rac-(1r,5r)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The hydroxy group and carboxylate ester can form hydrogen bonds and other interactions with enzymes or receptors, influencing biological pathways. The bicyclic structure provides rigidity, which can affect the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl rac-(1r,5r,6r)-6-aminobicyclo[3.2.0]heptane-3-carboxylate: Similar bicyclic structure with an amino group instead of a hydroxy group.
Methyl rac-(1r,5r)-2-azabicyclo[3.2.0]heptane-1-carboxylate: Contains a nitrogen atom in the bicyclic core.
Uniqueness
Methyl rac-(1r,5r)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate is unique due to its specific functional groups and stereochemistry, which influence its reactivity and potential applications. The presence of both a hydroxy group and a carboxylate ester allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 6-hydroxybicyclo[3.2.0]heptane-3-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)6-2-5-4-8(10)7(5)3-6/h5-8,10H,2-4H2,1H3 |
InChI Key |
XFLUTTJYLFPTLU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2CC(C2C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


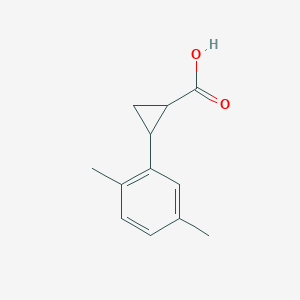

![rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis](/img/structure/B12305519.png)
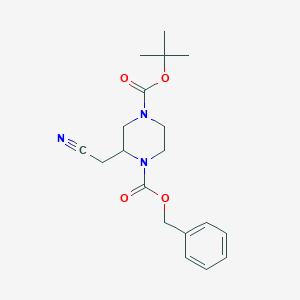
![2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B12305531.png)
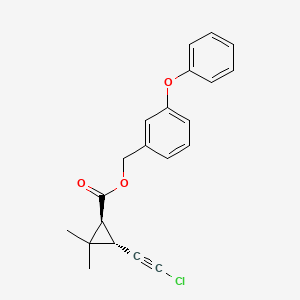
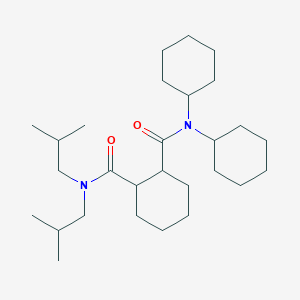
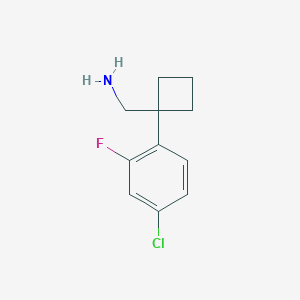

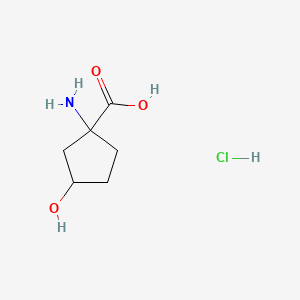
![3-ethoxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12305580.png)
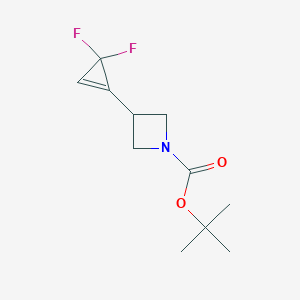
![3-[4-[2-(4-Methylphenyl)ethynyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12305588.png)
